molecular formula C10H20BrNO2 B13508560 tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate

tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate

Cat. No.: B13508560
M. Wt: 266.18 g/mol
InChI Key: UYRLNSJFDKJUTP-QMMMGPOBSA-N
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Description

Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate is a chemical compound that has garnered interest due to its potential applications in various fields of research and industry. This compound features a tert-butyl carbamate group, which is commonly used as a protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate typically involves a multi-step process. One common method includes the following steps:

  • Dissolve tert-butyl carbamate and (3S)-1-bromo-4-methyl-2-oxopentan-3-ol in anhydrous dichloromethane.
  • Add N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.
  • Filter off the dicyclohexylurea byproduct and evaporate the solvent to obtain the intermediate.
  • Dissolve the intermediate in a mixture of triethylamine and chloroform.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter off any solids and evaporate the solvent to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Deprotection Reactions: Strong acids like TFA are used to remove the tert-butyl carbamate group.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative.

    Deprotection Reactions: The major product is the free amine after removal of the tert-butyl carbamate group.

Scientific Research Applications

Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of bromoalkyl derivatives.

    Medicine: Used in the synthesis of various drugs and pharmaceutical intermediates.

    Industry: Applications in material science and catalysis, such as in the asymmetric synthesis of beta-lactams.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate involves its role as a nucleophile in organic synthesis. It reacts with electrophiles to form covalent bonds. The tert-butyl carbamate group can be cleaved under acidic conditions, leading to the formation of a free amine .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protecting group properties.

    N-Boc-ethylenediamine: Another compound with a tert-butyl carbamate group used for protecting amines.

Uniqueness

Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate is unique due to its specific structure, which includes a bromopentan-3-yl group

Properties

Molecular Formula

C10H20BrNO2

Molecular Weight

266.18 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate

InChI

InChI=1S/C10H20BrNO2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)/t8-/m0/s1

InChI Key

UYRLNSJFDKJUTP-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](CCBr)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CCBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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